2,5-Diphenyl-2H-1,2,3-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-2H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring. This compound is part of the broader class of diazaphospholes, which are known for their unique structural and electronic properties . The presence of both nitrogen and phosphorus atoms in the ring structure imparts significant reactivity and versatility, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-2H-1,2,3-diazaphosphole typically involves the condensation of tris(trimethylsilyl)phosphine with α-diazocarboxylic chlorides . This reaction proceeds under mild conditions and yields the desired diazaphosphole in good quantities. Another method involves the cycloaddition of acetonitrile N-oxide with 2,5-dimethyl-2H-1,2,3-diazaphosphole, which is a highly chemo- and regioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-2H-1,2,3-diazaphosphole undergoes various chemical reactions, including cycloaddition, substitution, and complexation reactions . It acts as a versatile dienophile or dipolarophile in cycloaddition reactions, forming diverse products .
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrile oxides or alkyl halides under mild conditions.
Substitution Reactions: Often use alkyl halides, leading to the formation of substituted indoles.
Major Products:
Cycloaddition Reactions: Lead to the formation of isoxazoline derivatives.
Substitution Reactions: Result in 2,3-disubstituted indoles as major products.
Scientific Research Applications
2,5-Diphenyl-2H-1,2,3-diazaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-2H-1,2,3-diazaphosphole involves its reactivity as a dienophile or dipolarophile in cycloaddition reactions . The formation of P-C and C-O single bonds is initiated by the interaction of the phosphorus atom with electrophilic reagents . This compound’s unique electronic structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
- 2,5-Dimethyl-2H-1,2,3-diazaphosphole
- 2-Phenyl-2H-1,2,3-diazaphosphole
Comparison: 2,5-Diphenyl-2H-1,2,3-diazaphosphole is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts . The phenyl groups also contribute to its aromaticity, making it more versatile in various chemical reactions .
Properties
CAS No. |
51525-60-1 |
---|---|
Molecular Formula |
C14H11N2P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2,5-diphenyldiazaphosphole |
InChI |
InChI=1S/C14H11N2P/c1-3-7-12(8-4-1)14-11-17-16(15-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
QUJSHVDDKOBTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(P=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.